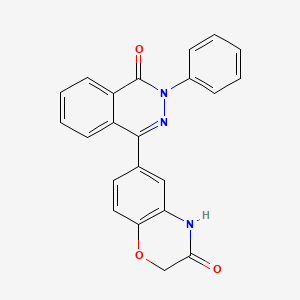

6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one

Description

6-(4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core fused with a phthalazinyl moiety. The benzoxazinone scaffold (2H-1,4-benzoxazin-3(4H)-one) is known for its diverse bioactivities, including antimicrobial, antifungal, and receptor antagonism properties . This compound has been synthesized via multi-step organic reactions, such as nucleophilic substitution and cyclization, with characterization by NMR and mass spectrometry . Its structural uniqueness lies in the combination of a phthalazinone ring (with a phenyl group at position 3) and the benzoxazinone system, which may confer dual pharmacological effects.

Properties

IUPAC Name |

6-(4-oxo-3-phenylphthalazin-1-yl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O3/c26-20-13-28-19-11-10-14(12-18(19)23-20)21-16-8-4-5-9-17(16)22(27)25(24-21)15-6-2-1-3-7-15/h1-12H,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJJHHSOHZKOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of phthalic anhydride with phenylhydrazine to form phthalazine derivatives. Subsequent steps may include oxidation, cyclization, and further functional group modifications to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reduction reactions may use hydrogen gas (H_2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH_4).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological and chemical properties.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of benzoxazine compounds exhibit promising anticancer properties. For example, compounds similar to 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Agricultural Applications

- Pesticidal Activity :

- Herbicide Development :

Material Science Applications

- Polymer Chemistry :

- Nanocomposite Materials :

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoxazinone core serves as a versatile pharmacophore, with modifications at position 6 significantly influencing bioactivity. Below is a detailed comparison of structurally related compounds:

Table 1: Key Analogues and Their Bioactivities

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Fluorine or sulfonyl groups (e.g., 6-fluoro or 6-ethylsulfonyl derivatives) improve metabolic stability and enhance antibacterial activity .

Aromatic/Heteroaromatic Substituents : Pyrazole (14n) and phthalazinyl groups increase receptor binding affinity. For example, 14n’s pyrazole moiety contributes to MR antagonism with an IC50 of 12 nM .

Alkyl Chains and Polar Moieties: Propanolamine side chains () improve solubility and broaden antimicrobial spectra, likely by enhancing membrane penetration.

Dual-Targeting Scaffolds : Piperazinyl-ethyl derivatives () demonstrate multitarget effects, combining serotonin receptor modulation with reuptake inhibition.

Contrast with Natural Benzoxazinones

Natural derivatives like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) exhibit phytotoxic and antifeedant properties but lack the synthetic modifications (e.g., phthalazinyl or pyrazole groups) seen in the target compound. Synthetic analogues often show enhanced pharmacological specificity .

Biological Activity

6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with significant biological activity. Its unique chemical structure, characterized by the presence of both benzoxazine and phthalazine moieties, contributes to its diverse pharmacological properties. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.

The molecular formula of this compound is with a molar mass of 369.37 g/mol. The compound features a complex arrangement that facilitates various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H15N3O3 |

| Molar Mass | 369.37 g/mol |

| CAS Number | 861209-19-0 |

Antimicrobial Activity

Recent studies have shown that derivatives of benzoxazines exhibit antimicrobial properties. Specifically, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting metabolic pathways essential for microbial survival .

Antifungal Activity

The antifungal properties of benzoxazine derivatives are particularly noteworthy. Research indicates that these compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. This action leads to increased membrane permeability and ultimately cell death .

Anticancer Potential

There is growing interest in the anticancer potential of benzoxazine derivatives. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in xenograft models .

Case Studies

- Antimicrobial Efficacy : A study published in EurekaSelect highlighted the synthesis and evaluation of several benzoxazine derivatives, demonstrating significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The study concluded that structural modifications could enhance efficacy against resistant strains .

- Anticancer Research : Another research effort focused on the anticancer effects of benzoxazine derivatives showed that specific modifications to the phthalazine ring increased cytotoxicity against breast cancer cell lines (MCF7). The study indicated that these compounds could serve as lead candidates for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : Its structural components can integrate into lipid membranes, leading to increased permeability and cell lysis.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can purity be optimized?

The synthesis of 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one involves multi-step organic reactions. A typical approach begins with constructing the benzoxazinone core via cyclization of substituted 2-aminophenol derivatives with carbonyl reagents. For the phthalazinyl moiety, condensation reactions using hydrazine derivatives and diketones are employed . Purity optimization includes recrystallization (e.g., using ethanol/water mixtures) and chromatographic methods (e.g., silica gel column chromatography). High yields (>90%) can be achieved by controlling reaction stoichiometry and temperature, as demonstrated in analogous benzoxazinone syntheses . Improved processes for related compounds highlight the use of regioselective catalysts (e.g., chiral auxiliaries) to minimize byproducts .

Basic: What spectroscopic and crystallographic methods confirm structural identity?

Structural confirmation requires a combination of:

- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak matching calculated mass) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, as seen in analogous chloro-benzoxazinone derivatives (e.g., C–O bond length ~1.36 Å) .

Basic: What biological activities have been reported, and what assays are used?

- Antifungal activity : Evaluated via microdilution assays (MIC values ≤16 µg/mL against Candida albicans), with structural analogs showing dose-dependent inhibition .

- Anticancer potential : MTT assays on human cancer cell lines (e.g., IC values <50 µM) correlate with electron-withdrawing substituents enhancing cytotoxicity .

- Antimicrobial screening : Disk diffusion assays reveal activity against Gram-positive bacteria (Staphylococcus aureus), linked to the phthalazinyl group’s hydrophobicity .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Discrepancies often arise from variations in substituents, assay protocols, or cell lines. Methodological solutions include:

- Standardized assays : Use CLSI guidelines for antifungal testing to ensure reproducibility .

- SAR analysis : Compare substituent effects (e.g., electron-donating vs. withdrawing groups on the phenyl ring) using molecular docking to identify key binding interactions .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem bioactivity datasets) to identify trends .

Advanced: How can metabolic stability and environmental fate be studied?

- In vitro metabolic stability : Incubate with hepatic microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Monitor half-life (t) and intrinsic clearance .

- Environmental fate : Use OECD 307 guidelines to study hydrolysis, photodegradation, and soil sorption. Measure logP values (e.g., ~2.5 for benzoxazinones) to predict bioaccumulation .

Advanced: What computational methods predict target interactions and optimize derivatives?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for cytochrome P450) to model binding modes. Focus on hydrogen bonds with the oxo group and π-π stacking with phenyl substituents .

- QSAR modeling : Train models with descriptors like molar refractivity and topological polar surface area to predict bioactivity. Validate with leave-one-out cross-validation (R >0.8) .

Advanced: How to design experiments assessing stability under varying pH and temperature?

- pH stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC-UV at λ~254 nm. Calculate degradation rate constants (k) using first-order kinetics .

- Thermal stability : Use DSC/TGA to determine melting points (~150–200°C) and decomposition thresholds. Store samples at 40°C/75% RH for accelerated stability testing .

Advanced: What strategies improve synthetic scalability without compromising yield?

- Flow chemistry : Continuous synthesis reduces reaction time and improves heat management for exothermic steps .

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

- DoE optimization : Apply factorial design to identify critical parameters (e.g., temperature, catalyst loading) using software like MODDE® .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.